molecular formula C6F5NaO B1229612 SODIUM PENTAFLUOROPHENOXIDE CAS No. 2263-53-8

SODIUM PENTAFLUOROPHENOXIDE

Cat. No.: B1229612
CAS No.: 2263-53-8
M. Wt: 206.04 g/mol
InChI Key: GMKSUTIIASULKI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Perfluorinated Phenoxides in Contemporary Chemical Research

Perfluorinated compounds (PFCs), characterized by the replacement of hydrogen atoms with fluorine, exhibit remarkable properties such as high thermal stability, chemical inertness, and unique electronic characteristics. nih.gov Within this class, perfluorinated phenoxides, the anionic salts of perfluorinated phenols, are of particular interest. The high electronegativity of the fluorine atoms creates a significant electron-withdrawing effect on the aromatic ring, which in turn stabilizes the phenoxide anion. vulcanchem.com This electronic feature makes them weak nucleophiles compared to their non-fluorinated counterparts but also renders the attached perfluoroaryl group highly susceptible to nucleophilic aromatic substitution (SNAr). dtic.milnih.gov This dual nature is leveraged in contemporary research, where perfluorinated phenoxides are employed as key intermediates in the synthesis of complex fluorinated molecules, including polymers, pharmaceuticals, and advanced materials. nih.govvulcanchem.commdpi.com Their use allows for the controlled introduction of perfluoroaryl ether moieties, which can dramatically alter the physical and biological properties of a molecule. acs.orgmt.com

Historical Trajectories and Foundational Investigations of Sodium Pentafluorophenoxide

The foundational chemistry of this compound is rooted in early investigations into the reactivity of polyfluoroaromatic compounds. A common and straightforward method for its preparation involves the reaction of pentafluorophenol (B44920) with a sodium base, such as sodium hydroxide (B78521) or sodium metal. lookchem.comnih.gov Anhydrous salts can be prepared by reacting the phenol (B47542) with sodium methoxide (B1231860). dtic.mil Early research focused on its reactions with other perfluoroaromatic substrates, like hexafluorobenzene (B1203771) and substituted pentafluorobenzenes, to synthesize perfluorinated diaryl ethers. dtic.mil These studies, often conducted in the 1960s and 1970s, established the compound's utility as a nucleophile in SNAr reactions, although it was noted to be a poorer nucleophile than non-fluorinated phenoxides. dtic.milnih.gov Another significant early investigation involved the thermal decomposition of this compound, which was found to yield polymeric materials like poly(perfluorophenylene ethers), highlighting its potential as a monomer for high-performance polymers. nih.gov These initial studies were crucial in defining the reaction parameters, such as solvent effects and temperature, and demonstrating the compound's ability to form stable ether linkages, paving the way for its broader application. dtic.milnih.gov

Current Research Paradigms and Key Investigative Domains for this compound Systems

Current research continues to build upon the foundational understanding of this compound, expanding its application into more sophisticated chemical systems. A primary domain of investigation remains its role in nucleophilic aromatic substitution (SNAr) reactions. It serves as a key reagent for introducing the pentafluorophenoxy (–OC₆F₅) group into a wide array of molecules. dtic.milmdpi.com This moiety is highly valued in materials science and medicinal chemistry for the unique properties it imparts.

In polymer chemistry, this compound is used in polycondensation reactions to create fluorinated poly(aryl ether)s. vulcanchem.commdpi.com These polymers are investigated for their low dielectric constants, making them suitable for applications in microelectronics as insulating materials. vulcanchem.com The synthesis often involves reacting a di-phenoxide (generated in situ from a bisphenol) with a perfluorinated aromatic compound, where the phenoxide displaces fluorine atoms to form the polymer backbone. mdpi.com

Furthermore, this compound and its potassium analogue are instrumental in synthesizing precursors for advanced polymers like parylene AF-4. royalsocietypublishing.org It is also employed in the synthesis of more complex structures, such as fluorinated benzothiazolyl substituted phenoxide ligands for luminescent metal complexes and in the formation of mixed-metal aryloxide complexes. acs.orgfigshare.com The reaction of this compound with fluoroaromatic nitriles has also been a subject of study, demonstrating its versatility in forming C-O bonds with various activated aromatic systems. acs.org

Significance of this compound in Fluorine Chemistry Development

The significance of this compound in the development of fluorine chemistry is substantial. It acts as a cornerstone reagent that provides a reliable and efficient method for incorporating the highly fluorinated pentafluorophenoxy group into organic molecules. mt.comnih.gov The introduction of fluorine can drastically enhance a molecule's metabolic stability and bioavailability, a strategy widely used in the pharmaceutical industry. mt.com

This compound provides a practical entry point into the synthesis of perfluorinated aryl ethers, a class of compounds known for their exceptional thermal and chemical stability. nih.gov Its utility in creating these ether linkages was a key step in the development of perfluorinated polymers and fluids. dtic.mil The study of its reactions has also contributed to a deeper mechanistic understanding of nucleophilic aromatic substitution on electron-deficient rings, including the exploration of concerted SNAr pathways where it can act as a leaving group. researchgate.netwiley.com By providing a readily accessible, reactive form of the C₆F₅O⁻ anion, this compound has enabled chemists to explore and exploit the unique effects of heavy fluorination, thereby broadening the scope and utility of organofluorine chemistry as a whole. dtic.milnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2263-53-8 lookchem.com
Molecular Formula C₆F₅NaO guidechem.com
Molecular Weight 206.05 g/mol lookchem.comalfa-chemistry.com
Appearance White powdery solid dtic.mil

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,3,4,5,6-pentafluorophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF5O.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKSUTIIASULKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F5NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392104
Record name Sodium pentafluorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2263-53-8
Record name Sodium pentafluorophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Sodium Pentafluorophenoxide

Strategies for the Laboratory Synthesis of Sodium Pentafluorophenoxide

The laboratory synthesis of this compound can be achieved through several chemical pathways, primarily involving the deprotonation of pentafluorophenol (B44920) or the nucleophilic substitution of hexafluorobenzene (B1203771).

Derivation from Pentafluorophenol via Alkali Metal Reactions

A common and direct method for synthesizing this compound is the reaction of pentafluorophenol with an alkali metal, typically sodium. nih.gov This reaction involves the treatment of pentafluorophenol with sodium metal in an anhydrous solvent, such as ether. nih.gov The sodium metal reacts with the acidic hydroxyl group of pentafluorophenol, leading to the evolution of hydrogen gas and the formation of the sodium salt. nih.gov The resulting white sodium salt can be isolated after the removal of the solvent under vacuum. nih.gov

Another approach involves the use of a strong base like sodium methoxide (B1231860). dtic.mil In this method, pentafluorophenol is reacted with sodium methoxide at low temperatures (e.g., 0°C). The proton transfer from the phenol (B47542) to the methoxide is rapid, yielding the this compound salt and methanol (B129727). dtic.mil The anhydrous salt is typically obtained as a white, powdery solid after removing any residual alcohol under vacuum. dtic.mil

Reaction Scheme:

C₆F₅OH + Na → C₆F₅ONa + ½ H₂↑ C₆F₅OH + NaOCH₃ → C₆F₅ONa + CH₃OH

Approaches from Hexafluorobenzene with Hydroxide (B78521) Bases

The synthesis of alkali metal pentafluorophenoxides can also be accomplished by the reaction of hexafluorobenzene with hydroxide bases. However, the choice of the alkali metal hydroxide is crucial. Attempts to synthesize pentafluorophenol (the precursor to the sodium salt) from hexafluorobenzene using aqueous sodium hydroxide have been reported as unsuccessful. nih.govnist.gov

In contrast, the reaction of hexafluorobenzene with aqueous potassium hydroxide has proven to be a successful and consistent method for producing potassium pentafluorophenoxide. nih.govnist.govnih.gov This reaction is typically performed in a closed pressure vessel at elevated temperatures, for instance, 175°C for 5 hours. nih.govnist.gov The resulting potassium pentafluorophenoxide precipitates upon cooling and is often pure enough for subsequent use, with yields reported in the range of 80 to 85 percent. nih.govnist.gov While this directly yields the potassium salt, it is a key precursor in the chemistry of pentafluorophenoxides.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency, purity, and yield of this compound and related syntheses are highly dependent on the optimization of various reaction parameters.

Influence of Solvent Systems on Reaction Efficiency and Product Purity

The choice of solvent significantly impacts reactions involving pentafluorophenoxides. For the synthesis of this compound from pentafluorophenol and sodium metal, anhydrous ether is a suitable medium that facilitates the reaction and subsequent isolation of the product. nih.gov

In reactions where pentafluorophenoxide salts are used as nucleophiles, the solvent plays a critical role in reactivity. For instance, potassium pentafluorophenoxide shows little tendency to react with hexafluorobenzene in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govnist.gov In methanol, the reaction leads to exchange products like pentafluoroanisole rather than the desired ether polymers. nih.gov Conversely, water as a solvent greatly increases the reactivity of pentafluorophenoxide salts. nih.gov However, reactions in aqueous systems can be complex, giving rise to a variety of products. nih.gov For the reaction of this compound with substituted pentafluorobenzenes, solvents such as acetone (B3395972) and N,N-dimethylacetamide (DMAC) have been utilized. dtic.mil The use of DMAC, however, can lead to side reactions where the solvent itself is incorporated into the aromatic nucleus. dtic.mil

Table 1: Influence of Solvent on Reactions Involving Pentafluorophenoxides
SolventReactantsObservationReference
Anhydrous EtherPentafluorophenol + Sodium MetalEffective for synthesis of this compound. nih.gov
Dimethylformamide (DMF) / Tetrahydrofuran (THF)Potassium Pentafluorophenoxide + HexafluorobenzeneLittle to no reaction observed. nih.govnist.gov
MethanolPotassium Pentafluorophenoxide + HexafluorobenzeneFormation of exchange products (e.g., Pentafluoroanisole). nih.gov
WaterPotassium Pentafluorophenoxide + HexafluorobenzeneGreatly increased reactivity, but complex product mixtures. nih.gov
Acetone / N,N-Dimethylacetamide (DMAC)This compound + Substituted PentafluorobenzenesUsed for nucleophilic substitution reactions; side reactions possible with DMAC. dtic.mil

Effects of Temperature and Pressure on Formation Pathways

Temperature and pressure are critical variables, particularly in the synthesis starting from hexafluorobenzene. The reaction of hexafluorobenzene with aqueous potassium hydroxide to form potassium pentafluorophenoxide is conducted under pressure in a sealed vessel. nih.govnist.gov Optimal results have been obtained at a temperature of 175°C. nih.govnist.gov Lower temperatures may lead to significantly lower conversion rates, while higher temperatures (e.g., 190°C) in the presence of excess base can result in the formation of undesirable carbon-like solids. nist.gov

When reacting this compound with substrates like octafluorotoluene (B1221213), temperature influences the reaction rate significantly. No appreciable product was formed at room temperature over 24 hours, whereas refluxing in acetone or heating to 110°C in DMAC provided good yields of the corresponding ether. dtic.mil The thermal decomposition of dry this compound itself occurs at very high temperatures, with decomposition observed upon heating to 345°C at reduced pressure. nih.gov

Stoichiometric Considerations and Reagent Ratios for Enhanced Yields

The ratio of reactants is a key factor in maximizing the yield of the desired product and minimizing byproducts. In the synthesis of potassium pentafluorophenoxide from hexafluorobenzene and potassium hydroxide, using a slight excess of hexafluorobenzene relative to the base provides the best results. nih.govnist.gov Conversely, employing a large excess of hexafluorobenzene (e.g., a 16:1 ratio to potassium pentafluorophenoxide) in subsequent reactions to form polyperfluorophenylene ethers actually resulted in a much smaller yield. nist.gov

In the synthesis of monosubstituted perfluorophenyl ethers, the stoichiometry is adjusted to favor the desired product. For example, reacting a four-fold excess of hexafluorobenzene with this compound was necessary to produce decafluorodiphenyl ether in 40-60% yield and reduce the formation of high-boiling byproducts. dtic.mil Similarly, using a twofold excess of pentafluorobenzonitrile (B1630612) with this compound in acetone at room temperature yielded 4-cyanononafluorodiphenyl ether in 82% yield with minimal isomers. dtic.mil

Table 2: Stoichiometric Ratios for Enhanced Yields
ReactantsStoichiometric RatioProductYieldReference
Hexafluorobenzene : Potassium HydroxideSlight excess of C₆F₆Potassium Pentafluorophenoxide80-85% nih.govnist.gov
Hexafluorobenzene : this compound4:1Decafluorodiphenyl ether40-60% dtic.mil
Pentafluorobenzonitrile : this compound2:14-Cyanononafluorodiphenyl ether82% dtic.mil
Octafluorotoluene : this compound1.5:14-Trifluoromethylnonafluorodiphenyl ether80% dtic.mil

Industrial-Scale Synthesis Research and Process Intensification Considerations for this compound Derivatives

This compound is a key intermediate in fluoroaromatic chemistry, primarily utilized as a potent nucleophile for the synthesis of a wide range of perfluorophenyl ether derivatives. The industrial-scale production of these derivatives hinges on carefully controlled nucleophilic aromatic substitution reactions. In these processes, the pentafluorophenoxide anion displaces a leaving group, typically a halogen, on a perfluoroaromatic substrate. dtic.mil The synthesis of the this compound precursor itself is straightforward, commonly achieved by reacting pentafluorophenol with a base like sodium hydroxide or sodium metal. lookchem.comnih.gov

Research into the industrial-scale synthesis of these derivatives focuses on optimizing reaction parameters to maximize yield, minimize undesirable side products, and ensure process efficiency. Key considerations include the choice of solvent, reaction temperature, time, and the stoichiometry of the reactants. dtic.mil

Polar aprotic solvents are generally preferred for these substitution reactions. Solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), and acetone are frequently employed. dtic.mil However, the choice of solvent is critical as it can participate in side reactions. For instance, when reacting potassium pentafluorophenoxide with hexafluorobenzene in DMF at reflux, the solvent can undergo cleavage under basic conditions, leading to the formation of pentafluoro-N,N-dimethylaniline as a byproduct. nih.gov Similarly, in the synthesis of 4-Bromononafluorodiphenyl ether from sodium pentafluorophenolate, the use of DMF can lead to a side product where a dimethylamino group is incorporated into the perfluoroaromatic ring. dtic.mil The reaction of potassium pentafluorophenoxide with 1,2-dibromoethane (B42909) was found to proceed more rapidly in N,N-dimethylformamide than in tetrahydrofuran. nist.gov

Process intensification efforts often center on controlling the formation of byproducts through the precise manipulation of reaction conditions. The stoichiometry of the reactants is a crucial lever in managing the extent of substitution. In the reaction of pentafluorobenzonitrile with sodium pentafluorophenolate, using equimolar amounts of reactants can lead to an abundance of polysubstitution products. dtic.mil To favor the formation of the monosubstituted product, a significant excess of the substrate is often used. For example, a high yield of 4-Trifluoromethylnonafluorodiphenyl ether was achieved by using a 1.5 equivalent excess of octafluorotoluene relative to sodium pentafluorophenolate. dtic.mil Similarly, when synthesizing 2-pentafluorophenoxyethyl bromide, a large excess of 1,2-dibromoethane was used to suppress the formation of the disubstituted byproduct, 1,2-bis(pentafluorophenoxy)ethane. nist.gov

Temperature and reaction time are also optimized to balance reaction rate with selectivity. The synthesis of 4-Cyanononafluorodiphenyl ether from pentafluorobenzonitrile and sodium pentafluorophenolate proceeds in high yield at room temperature, which minimizes the formation of isomers and high-boiling byproducts. dtic.mil In contrast, other reactions may require elevated temperatures to achieve a reasonable reaction rate. dtic.mil

Data Tables

The following tables provide research findings on the synthesis of various this compound derivatives, illustrating the impact of different reaction parameters on product yield.

Table 1: Optimization of 4-Bromononafluorodiphenyl Ether Synthesis dtic.mil

This table summarizes the results from experiments designed to find the optimal conditions for the synthesis of 4-Bromononafluorodiphenyl ether by reacting sodium pentafluorophenolate with hexafluorobenzene.

SolventMole Ratio (Phenoxide:Substrate)Temperature (°C)Time (hr)Yield of VI (%)Yield of VII (%)
DMF1:111025025
DMF1:27024010
DMF1:12524102

VI: 4-Bromononafluorodiphenyl Ether VII: Side product incorporating solvent

Table 2: Synthesis of Various Perfluorophenyl Ether Derivatives

This table details the precursors and conditions used for synthesizing a range of perfluorophenyl ether derivatives.

Derivative ProductSubstratePhenoxide SaltSolventConditionsYield (%)Source
4-Cyanononafluorodiphenyl etherPentafluorobenzonitrileThis compoundAcetoneRoom Temp, 2-fold excess of substrate82 dtic.mil
4-Trifluoromethylnonafluorodiphenyl etherOctafluorotolueneThis compoundDMAC110°C, 1.5 equiv. excess of substrate80 dtic.mil
2-Pentafluorophenoxyethyl bromide1,2-DibromoethanePotassium PentafluorophenoxideDMFN/A, Large excess of substrateN/A nist.gov
2,3,4,5,6-Pentafluorophenyl phenyl etherHexafluorobenzeneSodium PhenoxideDMFRoom TempN/A nih.gov
1,2-bis(pentafluorophenoxy)ethane1,2-DibromoethanePotassium PentafluorophenoxideDMFN/AFair Amount nist.gov

Mechanistic Investigations of Reactivity and Transformations Involving Sodium Pentafluorophenoxide

Detailed Studies of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which stabilize the negatively charged intermediate. wikipedia.org Highly fluorinated aromatic compounds are excellent substrates for these reactions.

Sodium pentafluorophenoxide serves as a potent nucleophile in reactions with electron-deficient aromatic systems, particularly polyfluoroaromatic compounds. The electronic effects of the perfluoroaromatic nucleus can render the pentafluorophenoxide anion a poorer nucleophile compared to non-fluorinated analogs like sodium phenoxide. dtic.milnih.gov This reduced nucleophilicity is attributed to the strong inductive effect of the fluorine atoms withdrawing electron density from the phenoxide oxygen. nih.gov Despite this, it readily reacts with a variety of substituted pentafluorobenzenes to form polyfluorinated diphenyl ethers. dtic.mildtic.mil

Its reactions with hexafluorobenzene (B1203771) have been studied to produce perfluorophenyl ether, although the reaction can be more sluggish compared to that of sodium phenoxide. nih.gov The reactivity of this compound is sufficient to displace other leaving groups on activated rings. For instance, it reacts with substituted pentafluorobenzenes (C₆F₅X) where X can be a variety of functional groups, leading primarily to substitution of the fluorine atom at the para position. dtic.mil In the context of enantioselective synthesis, this compound has been employed as a crucial nucleophilic component in catalyst systems to achieve the formation of specific stereoisomers. acs.orgmit.edu

The kinetics of substitution reactions involving the pentafluorophenoxide anion are influenced by both the substrate and the reaction conditions. The term "kinetics" refers to the rates of chemical reactions, which can be described as labile (fast) or inert (slow). libretexts.org Studies on the reactions of this compound with a series of substituted pentafluorobenzenes (C₆F₅X) have shown that the nature of the substituent 'X' has a significant impact on the reaction rate. dtic.mil The differences in rates between various substituents can be relatively large, indicating a strong electronic influence on the transition state of the reaction. dtic.mil

Thermodynamic control versus kinetic control can dictate the final product composition when multiple competing reaction pathways exist. dalalinstitute.com In the case of pentafluorophenoxide reactions, conditions are often chosen to favor the kinetically controlled product. dtic.mil For example, in reactions with substituted pentafluorobenzenes, phenolate (B1203915) substitution at the para position is generally the kinetically favored outcome. dtic.mil The leaving group ability, or nucleofugality, of the pentafluorophenoxide anion has been determined to be moderate, falling between that of phenyl carbonate and 3,5-dinitrobenzoate. srce.hr However, it possesses a high reaction constant, which means its relative reactivity compared to other leaving groups can vary depending on the carbocation formed during heterolysis. srce.hr

Table 1: Relative Rates of Reaction for this compound with Substituted Pentafluorobenzenes (C₆F₅X) in DMAC

Substituent (X)Relative Rate
NO₂21,000
CN8,600
COOC₂H₅1,100
Br24
Cl12
H1.0
F0.15
CF₃0.12

This table is generated based on data reported in fluoroaromatic chemistry studies, illustrating the significant influence of the para-substituent on the rate of nucleophilic substitution by the pentafluorophenoxide anion. dtic.mil

Regioselectivity, the preference for reaction at one position over another, is a key feature of this compound reactions. chemistrysteps.com In nucleophilic aromatic substitutions on substituted pentafluorobenzenes, the incoming pentafluorophenoxide nucleophile shows a strong preference for attacking the carbon atom located para to the existing substituent. dtic.mil This para-directing effect is dominant for a wide range of substituents. dtic.mil

For example, in reactions with chloropentafluorobenzene (B146365) and bromopentafluorobenzene, the substitution occurs almost exclusively at the para position, with only minor amounts of the ortho-substituted product and negligible meta-substitution. dtic.mil This observed regioselectivity is consistent with the ability of the para-substituent to stabilize the intermediate Meisenheimer complex formed during the SNAr mechanism. wikipedia.org

Beyond regioselectivity, this compound has been utilized in stereoselective transformations. In certain catalytic systems, it acts as an external nucleophile that is critical for catalyst turnover and achieving high enantioselectivity in the synthesis of tertiary alkyl fluorides. acs.orgmit.edu

Table 2: Regioselectivity in the Reaction of this compound with Substituted Pentafluorobenzenes

SubstrateOrtho:Para:Meta Ratio
Chloropentafluorobenzene6:94:<1
Bromopentafluorobenzene3:97:<1

This table presents the product isomer distribution, highlighting the strong preference for para-substitution. dtic.mil

Kinetics and Thermodynamics of Substitution Reactions Mediated by Perfluorophenoxide

Solvent Effects on this compound Reactivity and Nucleofugality

In a comparative study, N,N-dimethylacetamide (DMAC) was found to be a superior solvent choice for reactions between this compound and substituted pentafluorobenzenes compared to DMF. dtic.mil The use of elevated temperatures and pressure can also enhance reaction rates in common molecular solvents that are typically slow for SNAr reactions. acsgcipr.org Water has also been explored as a reaction solvent, providing good yields in certain preparations and offering insights into the hydrolytic stability of the compounds. nih.gov

The solvent can also dramatically alter the regioselectivity of related nucleophilic aromatic substitutions. For instance, the reaction of sodium methoxide (B1231860) with pentafluoronitrobenzene (B1362553) yields predominantly the ortho-substituted product in ether with low methanol (B129727) content, while the para-substituted product is favored in pure methanol. This demonstrates the critical role of the solvent environment in directing the course of the substitution. The nucleofugality (leaving group ability) of the pentafluorophenoxide anion is also solvent-dependent, with the specific leaving group/solvent combination determining the basic reactivity. srce.hr

Table 3: Influence of Solvent on Reactivity and Reaction Products

SolventObservation with Pentafluorophenoxide or Related ReactionsReference
N,N-Dimethylacetamide (DMAC)Considered the solvent of choice for reactions with substituted pentafluorobenzenes, leading to cleaner reactions than DMF. dtic.mil
N,N-Dimethylformamide (DMF)Reactions are feasible but can lead to side reactions where the solvent is incorporated into the product. dtic.mil
MethanolExchange reactions can occur; reaction of potassium pentafluorophenoxide with hexafluorobenzene yielded pentafluoroanisole. nih.gov
Tetrahydrofuran (B95107) (THF)Generally shows low reactivity for potassium pentafluorophenoxide with hexafluorobenzene. nih.gov
WaterCan be a useful solvent for preparing fluorophenylene ethers, despite the heterogeneous nature of the reactions. nih.gov

Reaction Pathways and Intermediate Species Characterization

The generally accepted reaction pathway for nucleophilic aromatic substitution involving this compound is the SNAr mechanism. wikipedia.org This pathway involves a sequence of steps that transform reactants into products through various intermediates. fiveable.me

The SNAr mechanism proceeds via two main steps:

Addition Step: The nucleophile, in this case, the pentafluorophenoxide anion (C₆F₅O⁻), attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (typically a fluoride (B91410) ion in reactions with perfluoroaromatics). This step is usually the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing fluorine atoms.

Elimination Step: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final ether product. wikipedia.org

While some SNAr reactions may proceed through a concerted mechanism where bond formation and bond-breaking occur simultaneously, the two-step pathway featuring a distinct Meisenheimer intermediate is widely supported for highly activated systems. semanticscholar.org The characterization of these transient intermediate species is challenging but crucial for a complete understanding of the reaction pathway. chemrxiv.org In the context of the α-fluorination of ketenes, mechanistic studies are consistent with a pathway where a chiral enolate intermediate is generated, which then reacts in the rate- and stereochemistry-determining step. acs.org

Investigations of Side Reactions and Product Diversification in Perfluorophenoxide Chemistry

In addition to the desired substitution products, reactions with this compound can sometimes lead to side reactions and a diversification of products. These side reactions are often dependent on the specific substrates and reaction conditions employed. dtic.mil

One notable side reaction involves the incorporation of the solvent into the aromatic nucleus. When reactions are conducted in DMF, a base-catalyzed side reaction can occur where a dimethylamino group from the solvent displaces a fluorine atom on the perfluoroaromatic ring. dtic.mil

Another significant side reaction is polysubstitution, especially when the substrate contains a strong activating group. For example, the reaction of this compound with pentafluorobenzonitrile (B1630612) can lead to the formation of multiple substitution products if the stoichiometry is not carefully controlled. dtic.mil Using an excess of the pentafluorobenzonitrile substrate can minimize this, but equimolar amounts can result in an abundance of polysubstituted ethers. dtic.mil The formation of high-boiling products, likely isomeric terphenyl ethers, has also been observed, which can be minimized by using an excess of the substituted pentafluorobenzene (B134492) substrate and lowering reaction temperatures. dtic.mil

In methanol, the reaction between potassium pentafluorophenoxide and hexafluorobenzene did not yield the expected poly(perfluorophenylene ether) but instead resulted in an exchange product, pentafluoroanisole. nih.gov This highlights how the reaction medium can fundamentally alter the reaction pathway, leading to product diversification away from simple ether formation. nih.gov

Applications of Sodium Pentafluorophenoxide in Advanced Organic Synthesis

Catalytic Applications and Promoting Roles of Sodium Pentafluorophenoxide

The utility of this compound extends to the realm of catalysis, where it can act as a promoter or co-catalyst, significantly influencing reaction outcomes, including efficiency and stereoselectivity.

As a Promoter in Cross-Coupling Reactions

This compound has demonstrated its utility as a promoter in various cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In palladium-catalyzed intermolecular carboacylation of alkenes, this compound is formed as a byproduct during the transmetalation step with sodium tetraarylborates. lookchem.com While not a primary catalyst, its presence in the reaction mixture can influence the stereochemical outcome of the product, for instance, by promoting the epimerization of the ketone product. lookchem.com

Furthermore, in certain Heck-type reactions, aryloxides, and specifically this compound, have been shown to provide excellent reactivity and enantioselectivity. nih.gov This suggests a more direct role in promoting the efficiency and stereochemical control of the coupling process. The preparation of this compound from pentafluorophenol (B44920) and sodium hydride has been documented for its use in copper(I) salt-mediated cross-coupling reactions between aryl- or heteroarylsilanes and aryl halides, highlighting its role as a key component in the reaction system. nih.gov

The general catalytic cycle for common palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, typically involves oxidative addition, transmetalation, and reductive elimination. While the specific promoting role of this compound in each of these named reactions is an area of ongoing investigation, its ability to influence reactivity and selectivity in related transformations underscores its potential as a valuable additive in this class of reactions.

Table 1: Examples of Cross-Coupling Reactions Involving this compound
Reaction TypeRole of this compoundSubstratesCatalyst SystemReference
Palladium-Catalyzed Intermolecular CarboacylationProduct of transmetalation, can promote epimerizationBicyclic alkenes, pentafluorophenyl esters, sodium tetraarylboratesPalladium complexes with bisphosphine ligands lookchem.com
Heck-Type ReactionPromoter for reactivity and enantioselectivityN-tosylimines and other substratesNot specified nih.gov
Copper-Mediated Cross-CouplingReagent componentAryl- or heteroarylsilanes and aryl halidesCopper(I) salt nih.gov

Facilitation of Catalyst Turnover in Lewis Acid Catalysis

A significant application of this compound is its role in facilitating catalyst turnover in certain Lewis acid-catalyzed reactions. This is particularly evident in the enantioselective α-fluorination of ketenes catalyzed by a planar-chiral nucleophilic catalyst (a derivative of 4-(dimethylamino)pyridine, DMAP). nih.govacs.org In this process, the addition of an external nucleophile is crucial for the regeneration of the catalyst.

Mechanistic studies have revealed that the catalyst can become sequestered as a stable N-acylated intermediate. nih.govacs.org this compound, acting as a nucleophile, attacks this intermediate, releasing the catalyst and allowing it to re-enter the catalytic cycle. nih.govacs.orgnih.gov This intervention is essential for achieving high yields and efficient turnover. The choice of the phenoxide is critical; while sodium phenoxide provides good enantioselectivity, the less nucleophilic this compound leads to excellent yield and enantiomeric excess. nih.govacs.org

Contributions to Enantioselective Synthesis via Alpha-Fluorination

This compound has made significant contributions to the field of enantioselective synthesis, specifically in the α-fluorination of carbonyl compounds to create stereogenic centers bearing a fluorine atom. The catalytic asymmetric synthesis of tertiary alkyl fluorides from ketenes provides a prime example of its importance. nih.govacs.org

In a process catalyzed by a chiral DMAP derivative, this compound is a key reagent, along with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.govacs.org The reaction couples a ketene, the fluorine source, and the alkoxide to generate tertiary α-fluoroesters with high enantioselectivity. nih.govacs.org The use of this compound was found to be optimal, delivering both excellent yield and high enantiomeric excess (ee). nih.govacs.org

The proposed mechanism suggests that the enantioselectivity is determined in the turnover-limiting step, which is the transfer of fluorine from NFSI to a chiral enolate derived from the addition of the catalyst to the ketene. nih.govacs.org The resulting α-fluoro-N-acylpyridinium salt is then intercepted by the pentafluorophenoxide to furnish the product and regenerate the catalyst. nih.govacs.org This methodology has been successfully applied to a range of aryl alkyl ketenes. nih.govacs.org

Table 2: Enantioselective α-Fluorination of Ketenes using this compound
Ketene Substrate (Aryl/Alkyl)CatalystFluorinating AgentAdditiveProductYield (%)ee (%)Reference
Phenyl/EthylPPYNFSIC6F5ONaTertiary α-fluoroesterExcellentExcellent nih.govacs.org
Phenyl/MethylPPYNFSIC6F5ONaTertiary α-fluoroesterHigh98 nih.gov
Phenyl/CyclopentylPPY*NFSIC6F5ONaTertiary α-fluoroesterHigh80 nih.gov

*PPY is a planar-chiral derivative of 4-(dimethylamino)pyridine.

Synthesis of Fluorinated Ethers and Related Aromatic Compounds

This compound is a key precursor for the synthesis of a variety of fluorinated ethers and related aromatic compounds, primarily through nucleophilic aromatic substitution (SNA_r) reactions. nih.govdtic.milnih.govnist.govnist.gov The electron-deficient nature of polyfluoroaromatic rings makes them susceptible to attack by nucleophiles, and this compound serves as an excellent nucleophile in this context.

It reacts with substituted pentafluorobenzenes to yield polyfluorinated diphenyl ethers. dtic.mil For example, the reaction with decafluorobiphenyl (B1670000) can be controlled by stoichiometry to produce either monosubstituted or disubstituted products. dtic.mil Similarly, it reacts with other monosubstituted hexafluorobenzenes, such as those with bromo, iodo, or nitro groups, to afford the corresponding nonafluorodiphenyl ether derivatives. dtic.mil

The synthesis of perfluorophenyl ether and poly(perfluorophenylene ethers) has been achieved through the reaction of potassium or this compound with hexafluorobenzene (B1203771). nih.govnist.gov These reactions can be complex, with solvent and reaction conditions playing a critical role in the product distribution. nih.govnist.gov Additionally, this compound can be used in Williamson-type ether syntheses with alkyl halides to produce pentafluorophenyl alkyl ethers. For instance, it reacts with 1,2-dibromoethane (B42909) to yield 2-pentafluorophenoxyethyl bromide, although the formation of the bis-ether is a common side product. nist.gov

Diverse Transformations and Functionalization Reactions Utilizing this compound

The utility of this compound extends to a range of other transformations and functionalization reactions. It is recognized as a key reagent in organic synthesis for the preparation of various fluorinated compounds. lookchem.com Its reactivity as a nucleophile allows for its use in the synthesis of not only ethers but also other functionalized molecules.

For instance, in the synthesis of monosubstituted perfluorophenyl ethers, the reaction of this compound with pentafluorobenzonitrile (B1630612) leads to the formation of 4-cyanononafluorodiphenyl ether. dtic.mil Under certain conditions, this reaction can lead to polysubstitution, demonstrating its utility in creating more complex, highly fluorinated structures. dtic.mil

The compound has also been employed in the context of functionalizing heterocycles, where it can provide both excellent reactivity and enantioselectivity in certain transformations. thieme-connect.com While the full scope of its applications in diverse functionalization reactions is still being explored, its established reactivity profile makes it a valuable tool for chemists seeking to introduce the pentafluorophenoxy moiety or to leverage its properties in catalytic processes.

Utility in the Construction of Complex Organic Architectures

The ability of this compound to facilitate the creation of complex stereocenters and highly functionalized molecules makes it an important building block in the construction of complex organic architectures. While direct reports of its use in the total synthesis of specific natural products are not prevalent in the reviewed literature, its role in key bond-forming reactions is fundamental to such endeavors.

The enantioselective α-fluorination of ketenes, which is enabled by this compound, provides a direct route to tertiary alkyl fluorides with high stereocontrol. nih.govacs.orgnih.gov These fluorinated stereocenters are of significant interest in medicinal chemistry and can serve as crucial chiral building blocks for the synthesis of more complex, biologically active molecules. The ability to introduce a fluorine atom with high enantioselectivity into a molecule is a powerful tool for modulating its properties, and this compound is a key enabler of this technology.

Furthermore, the synthesis of polyfluorinated biaryls and diphenyl ethers using this compound provides access to scaffolds that are central to many complex organic structures, including polymers and materials with specific electronic properties. dtic.milnih.govnist.gov The controlled synthesis of these core structures is a prerequisite for the assembly of larger, more intricate molecular architectures.

Role of Sodium Pentafluorophenoxide in Polymer Science and Advanced Materials Research

Synthesis of Perfluorinated Poly(arylene ethers) and Related Polymer Systems

The synthesis of perfluorinated poly(arylene ethers) (PFAEs) and similar polymer structures frequently utilizes sodium pentafluorophenoxide or its corresponding potassium salt as a primary monomer. These polymerization processes generally proceed through nucleophilic substitution reactions, where the pentafluorophenoxide anion displaces a fluoride (B91410) ion on another fluorinated aromatic ring. Two primary methods for this synthesis are thermal decomposition and polycondensation reactions.

One of the early methods to synthesize poly(perfluorophenylene ether) involves the thermal decomposition of this compound. nih.govnist.gov This process is carried out by heating the dry sodium salt under vacuum at high temperatures.

The synthesis begins with the preparation of the sodium salt by reacting pentafluorophenol (B44920) with sodium metal in an anhydrous solvent like ether. nih.govnist.gov After the evolution of hydrogen ceases, the solvent is removed, and the resulting white this compound salt is heated to ensure it is completely dry. nih.gov The salt is then heated in a controlled environment, with the temperature gradually increased to around 345 °C under vacuum. nih.gov This high temperature causes the salt to decompose, yielding a mixture of products, including volatile solids and a non-volatile, glassy polymer residue. nih.govnist.gov The primary polymeric product is poly(perfluorophenylene ether), which has been described as a dark-brown, brittle glass. nist.gov Research has shown that polymers produced through this method can exhibit rubbery characteristics at elevated temperatures and possess significant thermal stability, although they experience weight loss upon pyrolysis at very high temperatures (e.g., 400 °C). nih.gov

Table 1: Summary of Thermal Decomposition of this compound

Parameter Description Source(s)
Reactant This compound nih.govnist.gov
Preparation Reaction of pentafluorophenol with sodium metal in anhydrous ether. nih.gov
Reaction Condition Heating the dry salt to ~345 °C under vacuum (1 mm Hg). nih.gov
Primary Product Poly(perfluorophenylene ether), a glassy polymer. nih.govnist.gov
Byproduct Octafluorodiphenylene dioxide (a volatile solid). nih.gov

| Polymer Properties | Described as a dark-brown glass, softening around 90 °C, with rubbery characteristics up to 300 °C. | nih.gov |

A more versatile and common method for synthesizing highly fluorinated poly(arylene ether)s is through nucleophilic aromatic substitution (SNAr) polycondensation. bwise.krresearchgate.net This approach involves the reaction of a bisphenol (or its alkali metal salt, such as one derived from this compound) with an activated, perfluorinated aromatic compound, typically a difluoro-monomer. researchgate.net

In this process, the phenoxide acts as the nucleophile, attacking the electron-deficient carbon atoms of the activated aryl dihalide, displacing the fluoride ions to form an ether linkage. researchgate.netrsc.org Common fluorinated aromatic substrates include decafluorobiphenyl (B1670000) (DFBP). bwise.kr The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylacetamide (DMAc), in the presence of a base like potassium carbonate to generate the phenoxide in situ. bwise.kr The polymerization is conducted at elevated temperatures, often between 130 °C and 170 °C, to facilitate the reaction and build high molecular weight polymers. bwise.kr This method allows for the creation of copolymers by incorporating different bisphenols, enabling precise control over the polymer's structure and properties, such as the sulfonation content for membrane applications. bwise.krcanada.ca

Table 2: Typical Components in Polycondensation for Fluorinated Poly(arylene ether)s

Component Role Example(s) Source(s)
Nucleophile Source Monomer providing the phenoxide ion. 4,4′-biphenol, Hexafluorobisphenol A, Sodium 6,7-dihydroxy-2-naphthalenesulfonate. bwise.krcanada.calsu.edu
Fluorinated Substrate Activated monomer undergoing nucleophilic attack. Decafluorobiphenyl (DFBP), Decaflurobenzophenone. bwise.krmdpi.com
Base Deprotonates the phenol (B47542) to form the active nucleophile. Potassium Carbonate (K₂CO₃), Cesium Fluoride (CsF). bwise.krmdpi.com
Solvent Provides the reaction medium. Dimethyl Sulfoxide (DMSO), N,N-dimethylacetamide (DMAc). bwise.krmdpi.com

| Azeotroping Agent | Removes water formed during the reaction. | Chlorobenzene, Toluene. | bwise.kr |

Polymerization via Thermal Decomposition of this compound

Tailoring Polymer Properties through Incorporation of Pentafluorophenoxide Moieties

The incorporation of pentafluorophenyl groups, derived from this compound, into polymer backbones has a profound impact on their material properties. The unique characteristics of the C-F bond and the aromatic structure impart a combination of thermal stability, chemical inertness, and desirable dielectric properties.

The high strength of the carbon-fluorine bond contributes significantly to the exceptional thermal and chemical stability of these polymers. nih.govrsc.org Fluorinated polymers are known for their resistance to oxidation and chemical attack, making them suitable for applications in harsh environments. nih.gov Furthermore, the presence of bulky, rigid pentafluorophenyl units in the polymer chain can increase the glass transition temperature (Tg) and enhance mechanical strength. rsc.orgbapolymers.com

Conversely, the ether linkages formed during polymerization introduce a degree of flexibility into the otherwise rigid polymer backbone. nist.gov This flexibility can improve solubility and processability, overcoming issues like brittleness and intractability that are often associated with fully aromatic, non-ether-linked perfluorinated polymers. nist.govdtic.mil The low polarizability of the C-F bond also leads to materials with low dielectric constants and low water absorption, which are critical properties for advanced electronic and coating applications. mdpi.comnih.gov By varying the ratio and type of fluorinated monomers, researchers can fine-tune these properties to meet the specific demands of a given application. bapolymers.com

Utilization of Pentafluorophenyl Moieties for Polymer Modification and Network Synthesis via Para-Fluoro–Thiol Reactions

Beyond their role in forming the primary polymer backbone, pentafluorophenyl (PFP) moieties are exceptionally useful as reactive handles for post-polymerization modification. A key reaction exploited for this purpose is the para-fluoro-thiol reaction (PFTR). researchgate.netrsc.org This reaction is considered a type of "click chemistry" due to its high efficiency, selectivity, and mild reaction conditions. tandfonline.comresearchgate.net

The PFTR involves the selective nucleophilic aromatic substitution of the fluorine atom located at the para position of a PFP ring by a thiolate anion. researchgate.net The reaction is typically initiated by a non-nucleophilic base that deprotonates a thiol to generate the more reactive thiolate. researchgate.net This thiolate then preferentially attacks the para-position of the electron-deficient PFP ring, which is activated by the electron-withdrawing effects of the other four fluorine atoms. researchgate.net

This highly regioselective reaction provides a powerful tool for covalently attaching a wide variety of thiol-containing molecules to a polymer chain. researchgate.netnih.gov This enables the synthesis of functional polymers with tailored properties, such as altered hydrophilicity, the introduction of bioactive ligands, or the attachment of fluorescent labels. nih.gov Furthermore, by using dithiols or polythiols as reactants, the PFTR can be used to create precisely cross-linked polymer networks, transforming thermoplastic precursors into robust thermoset materials. researchgate.net

Advanced Materials Development Incorporating this compound Derivatives

The unique properties of polymers derived from this compound have led to their use in the development of a variety of advanced materials. These materials are designed to meet the demands of high-performance applications in electronics, energy, and separation technologies.

Research in this area focuses on creating functional materials where the fluorinated polymer backbone provides a robust and stable matrix, while specific functional groups impart enhanced performance characteristics.

One significant area of research is the development of materials with low dielectric constants for use in microelectronics and high-speed communication networks. researchgate.netmdpi.com For example, crosslinked fluorinated poly(arylene ether)s containing polyhedral oligomeric silsesquioxane (POSS) have been synthesized. mdpi.com These materials exhibit excellent processability before curing and, after thermal crosslinking, form networks with low dielectric constants (2.17–2.58 at 1 MHz), low dielectric loss, high thermal stability, and strong chemical resistance. mdpi.com

Another key application is in the field of proton exchange membranes (PEMs) for fuel cells. By incorporating sulfonated monomers, such as sulfonated naphthalenic diols, into a fluorinated poly(arylene ether) backbone, researchers have created materials that combine the mechanical and thermal stability of the fluoropolymer with the proton conductivity required for PEMs. bwise.krcanada.ca These membranes demonstrate good proton conductivity, which increases with temperature and the degree of sulfonation, making them promising candidates for fuel cell applications. canada.ca Additionally, functional polymer networks have been designed for separation applications, such as creating membranes that can selectively chelate and remove specific metal ions from aqueous solutions. osti.gov

Studies on the Integration of Perfluorophenoxides in High-Performance Polymers

The integration of perfluorophenoxide moieties, derived from precursors like this compound, into polymer backbones is a key strategy for developing high-performance materials. Research in this area has focused on leveraging the unique properties of the pentafluorophenyl group to enhance thermal stability, chemical resistance, and confer specific electronic characteristics.

Early research demonstrated the synthesis of poly(perfluorophenylene ether) through the thermal decomposition of this compound. nih.govnist.gov In one method, the sodium salt of pentafluorophenol was heated, causing it to decompose and form polymeric chains. nih.govnist.gov Another approach involved the reaction between potassium pentafluorophenoxide and hexafluorobenzene (B1203771) under various conditions. nih.govnist.gov These reactions, particularly when conducted in an aqueous medium, were found to be complex but successfully yielded poly(perfluorophenylene ethers) with a range of molecular weights. nih.govnist.gov The resulting polymers were typically dark, glassy materials. nih.gov

A key finding from these studies was the direct relationship between the synthesis conditions and the resulting polymer's properties. For instance, heating potassium pentafluorophenoxide with pentafluorophenol produced a high-molecular-weight polymer that exhibited rubbery characteristics over a wide temperature range after crosslinking. nih.gov

The following table summarizes the properties of poly(perfluorophenylene ethers) synthesized from perfluorophenoxide salts as reported in foundational studies.

Table 1: Properties of Poly(perfluorophenylene ethers) Synthesized from Perfluorophenoxide Salts

Synthesis MethodMolecular Weight (mol wt)Physical FormSoftening PointPyrolysis BehaviorReference
Reaction of excess potassium pentafluorophenoxide and pentafluorophenol12,500Dark-brown glass80 °C (flows freely at 100 °C)50% weight loss at 400 °C for 0.5 hr nih.gov
Crosslinked poly(perfluorophenylene ether) from the 12,500 mol wt polymerN/A (Crosslinked)Hard, brittle glass90 °C (rubbery up to 300 °C)47% weight loss at 400 °C for 0.5 hr nih.gov
Fractionated polymer from reaction of potassium pentafluorophenoxide in water1,700 - 6,500Light-brown gum / Brittle glassFlows on slight warmingNot specified nist.gov

Further research has explored the incorporation of pentafluorophenoxy groups into other polymer systems. In the field of polyphosphazenes, attempts to synthesize polymers bearing only pentafluorophenoxy side groups have encountered challenges with crystallinity and insolubility. public.gr A successful strategy to overcome this involves creating mixed-substituent polymers, for example, by introducing both pentafluorophenoxy and trifluoroethoxy groups onto the polyphosphazene backbone. public.gr This approach allows for the modification of polymer properties while retaining the benefits conferred by the fluorine content, such as enhanced chemical resistance and hydrophobicity. public.gr

The development of fluorinated poly(aryl ether)s (FPAEs) represents another significant area of research. While not always synthesized directly from this compound, these studies highlight the desirable properties that perfluorinated moieties impart. For example, FPAEs prepared from 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl and various difluoride monomers have demonstrated exceptional thermal stability and dielectric properties. rsc.org The high fluorine content and the twisted biphenyl (B1667301) structures in the polymer chains contribute to these outstanding characteristics. rsc.org

The data below illustrates the performance characteristics of these advanced fluorinated polymers.

Table 2: Properties of High-Performance Fluorinated Poly(aryl ether)s (FPAEs)

PropertyReported Value RangeSignificanceReference
Glass Transition Temperature (Tg)178–226 °CIndicates high thermal stability and operational temperature range. rsc.org
5% Weight Loss Temperature (Td5)514–555 °CDemonstrates excellent thermal degradation resistance. rsc.org
Dielectric Constant (at 11 GHz)2.07–2.80Low values are critical for high-frequency communication applications. rsc.org
Dielectric Loss (at 11 GHz)0.002–0.006Extremely low loss is essential for signal integrity in electronics. rsc.org
Water Absorption0.28–0.87%Low moisture uptake ensures stable dielectric properties. rsc.org

These studies collectively show that the integration of perfluorophenoxides is a versatile and effective method for creating high-performance polymers. The resulting materials are candidates for demanding applications in electronics, aerospace, and chemical processing industries where thermal stability, chemical inertness, and specific dielectric properties are paramount.

Computational and Theoretical Studies on Sodium Pentafluorophenoxide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of sodium pentafluorophenoxide. ornl.gov These first-principles calculations solve approximations of the Schrödinger equation to describe the distribution of electrons within the molecule, which dictates its chemical behavior. ornl.govscienceopen.com A key aspect of these calculations is the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference between these two energies, the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net For the pentafluorophenoxide anion, the presence of five highly electronegative fluorine atoms significantly influences its electronic structure, withdrawing electron density from the aromatic ring and affecting the energies of these frontier orbitals.

Density Functional Theory (DFT) is a widely used quantum chemical method for these types of investigations, offering a balance between computational cost and accuracy. scienceopen.commdpi.com DFT calculations can elucidate how the electronic properties, such as charge distribution and dipole moment, govern the reactivity of the pentafluorophenoxide ion in various chemical transformations. researchgate.net

Table 1: Key Quantum Chemical Parameters and Their Significance

ParameterDescriptionSignificance in Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons. Higher (less negative) values suggest a better electron donor. researchgate.net
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons. Lower (more negative) values suggest a better electron acceptor. researchgate.net
ΔE (HOMO-LUMO Gap) The energy difference between the HOMO and LUMO.Relates to the molecule's excitability and kinetic stability. A smaller gap often correlates with higher reactivity. researchgate.net
Dipole Moment (μ) A measure of the overall polarity of the molecule.Influences intermolecular interactions, solubility, and how the molecule interacts with other polar species.
Electron Density The probability of finding an electron at a particular point in the molecule.Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reactants. mdpi.com

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling is an indispensable tool for mapping the detailed pathways of chemical reactions involving this compound. A reaction mechanism describes the precise, step-by-step sequence of elementary reactions that transform reactants into products. openstax.orgwikipedia.org Computational methods allow for the identification of transient species such as intermediates and, crucially, the high-energy transition states that connect them. wikipedia.org

The transition state is an unstable, fleeting arrangement of atoms at the peak of the energy barrier for a reaction step. wikipedia.org By calculating the structure and energy of these transition states, chemists can understand the feasibility and rate of a reaction. The energy required to reach the transition state from the reactants is known as the activation energy; a lower activation energy corresponds to a faster reaction.

For reactions involving the pentafluorophenoxide anion, such as nucleophilic aromatic substitution or its participation in catalysis, computational models can distinguish between different possible mechanistic pathways. researchgate.net For instance, quantum chemical calculations can determine whether a reaction proceeds through a concerted mechanism (all bond-breaking and bond-forming occurs in a single step) or a stepwise mechanism involving one or more intermediates. openstax.org These models provide insights into the molecularity of each elementary step—whether it is unimolecular, bimolecular, or termolecular. wikipedia.org This level of detail is often inaccessible through experimental means alone. wikipedia.org

Simulations of Solvent Effects and Intermolecular Interactions

The surrounding environment, particularly the solvent, can dramatically alter the properties and reactivity of a molecule. nih.gov Computational simulations are used to model these crucial solvent effects and other intermolecular interactions for systems containing this compound. These simulations can range from implicit models, which represent the solvent as a continuous medium with a defined dielectric constant, to explicit models, where individual solvent molecules are included in the calculation. pitt.edu

Explicit solvent models, often used in quantum mechanics/molecular mechanics (QM/MM) or molecular dynamics (MD) simulations, provide a more detailed and accurate picture. pitt.edufrontiersin.org They can reveal specific interactions, such as hydrogen bonding between the phenoxide oxygen and protic solvent molecules, which can stabilize the anion and influence its nucleophilicity. nih.gov For example, studies on the solvolysis of benzhydryl pentafluorophenolates have shown how the leaving group ability (nucleofugality) of the pentafluorophenoxide anion is influenced by the solvent composition, such as mixtures of ethanol, acetone (B3395972), and water. researchgate.net

MD simulations track the movements of atoms and molecules over time, allowing researchers to observe the dynamic behavior of the solute and its surrounding solvent shell. frontiersin.org This approach helps in understanding how the solvent structure organizes around the pentafluorophenoxide ion and how this organization impacts reaction barriers and pathways. pitt.edu

Predictive Design and Optimization of Catalytic Systems Involving Perfluorophenoxides

Computational chemistry is increasingly used not just to understand existing systems but also to predictively design and optimize new and more efficient catalysts. rsc.org Perfluorophenoxides, including pentafluorophenoxide, can act as ligands or counter-ions in catalytic cycles, and computational modeling provides unique insights to accelerate their development. 3ds.com

The process often involves screening potential catalyst candidates in silico to predict their activity, selectivity, and stability. 3ds.com By calculating the energetics of the entire catalytic cycle—including substrate binding, transition states for key steps, and product release—researchers can identify rate-limiting steps and bottlenecks. openstax.org This understanding allows for the targeted modification of the catalyst structure to improve performance. For example, the electronic properties of a metal-ligand complex containing a pentafluorophenoxide ligand can be tuned by altering other parts of the catalyst structure, and these effects can be quantified through calculation. 3ds.com

Machine learning and artificial intelligence are also being integrated into this process, using data from quantum chemical calculations to build predictive models that can screen vast numbers of potential catalysts far more rapidly than direct computation alone. arxiv.org This data-driven approach, combined with first-principles calculations, paves the way for the rational design of next-generation catalytic systems. rsc.orgarxiv.org

Elucidation of Structure-Reactivity Relationships through Computational Chemistry

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. scribd.com For this compound, this involves understanding how its unique structural features—the aromatic ring, the phenoxide oxygen, and the five fluorine atoms—collectively determine its behavior in chemical reactions. libretexts.org

Quantitative Structure-Reactivity Relationships (QSRRs) are developed by correlating calculated structural or electronic descriptors with experimentally observed reactivity. chemrxiv.org Computational methods provide a wealth of descriptors, such as HOMO/LUMO energies, atomic charges, and steric parameters, that can be used to build these models. mdpi.com For example, by systematically studying a series of related phenoxides, computational analysis can reveal definite trends, such as how the number and position of fluorine substituents impact nucleophilicity or leaving group ability. researchgate.netmdpi.com

These studies have confirmed that for phenolate (B1203915) anions, O-alkylation is generally favored under kinetic control, while C-alkylation is often the thermodynamically preferred outcome. researchgate.net Computational models can precisely quantify the energy barriers for both pathways, explaining the observed product distributions under different reaction conditions. researchgate.net This synergy between computational prediction and experimental validation provides a robust framework for understanding and predicting chemical reactivity. chemrxiv.org

Green Chemistry Initiatives in Sodium Pentafluorophenoxide Research

Development of Sustainable Synthetic Protocols for Sodium Pentafluorophenoxide

The traditional synthesis of this compound often involves the reaction of pentafluorophenol (B44920) with a strong base, such as sodium metal or sodium hydride, in an anhydrous organic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov While effective, these methods present sustainability challenges, including the use of highly reactive and hazardous reagents (sodium metal) and volatile, flammable organic solvents.

Modern green chemistry research focuses on developing alternative protocols that mitigate these issues. A primary approach is the substitution of hazardous reagents with safer alternatives. For instance, using aqueous sodium hydroxide (B78521) (NaOH) as the base offers a significantly safer and more environmentally friendly option. The reaction is a straightforward acid-base neutralization:

C₆F₅OH + NaOH → C₆F₅ONa + H₂O

This method avoids the use of pyrophoric sodium metal and generates water as the sole byproduct, aligning with the principles of waste prevention. acs.org

Further sustainability enhancements are being explored through the use of novel catalytic systems. Recent breakthroughs in sustainable chemistry have demonstrated the use of abundant, non-toxic metals like iron as catalysts for cross-coupling reactions, which are fundamental in producing complex organic molecules. unibe.ch While not yet specifically applied to the bulk synthesis of this compound, these iron-catalyzed systems, which can function with sodium-based organometallic reagents, open new avenues for more sustainable transformations in organofluorine chemistry, potentially reducing reliance on precious metal catalysts like palladium. unibe.ch The development of such catalytic processes could lead to more energy-efficient and economically viable production methods in the future. unibe.ch

Application of Green Solvents and Reaction Media in Perfluorophenoxide Chemistry

Solvents typically account for the largest proportion of mass in a chemical reaction and often contribute most significantly to its environmental impact. mdpi.com Consequently, replacing traditional volatile organic compounds (VOCs) with greener alternatives is a key focus in perfluorophenoxide chemistry.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. longdom.org Research has shown that water can be a viable medium for nucleophilic substitution reactions involving pentafluorophenoxide salts. nih.gov Performing these reactions in an aqueous medium not only reduces reliance on hazardous organic solvents but also provides valuable information on the hydrolytic stability of the compounds involved. nih.gov

Beyond water, a range of other green solvents are being investigated for their applicability in organic synthesis, including reactions relevant to perfluorophenoxides. purkh.comvertecbiosolvents.com These alternatives are chosen for their low toxicity, biodegradability, and derivation from renewable resources. vertecbiosolvents.com

Table 1: Comparison of Potential Green Solvents in Perfluorophenoxide Chemistry

SolventTypeAdvantagesPotential Challenges
Water AqueousNon-toxic, non-flammable, abundant, inexpensive. longdom.orgLimited solubility for nonpolar reactants; may require high temperatures and pressure for some reactions. researchgate.net
Supercritical CO₂ Supercritical FluidNon-toxic, non-flammable, easily removed from products, tunable solvent properties. purkh.comRequires high-pressure equipment, which can be energy-intensive.
Ionic Liquids Salt-basedNegligible vapor pressure, high thermal stability, potential for recyclability. purkh.comCan be expensive, potential for hidden toxicity and disposal issues.
Bio-based Solvents RenewableDerived from renewable feedstocks (e.g., corn, citrus), often biodegradable, lower VOCs. vertecbiosolvents.comrsc.orgPerformance can vary; may not be suitable for all reaction types.
Deep Eutectic Solvents (DES) MixtureLow toxicity, high biodegradability, simple to prepare. purkh.comCan have high viscosity; properties are highly dependent on components.

The selection of an appropriate green solvent depends on the specific reaction conditions and the solubility of the reactants, but the ongoing research provides a toolkit for chemists to design safer and more sustainable processes for perfluorophenoxide chemistry. d-nb.info

Principles of Atom Economy and Waste Minimization in this compound Transformations

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.com The goal is to design reactions that maximize this incorporation, thereby minimizing the generation of waste byproducts. wjpps.com

The synthesis of this compound from pentafluorophenol and sodium hydroxide is an excellent example of a reaction with high atom economy.

Reaction: C₆F₅OH + NaOH → C₆F₅ONa + H₂O

The atom economy is calculated as: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for this compound Synthesis

RoleCompoundFormulaMolar Mass ( g/mol )
Reactant PentafluorophenolC₆F₅OH184.07
Reactant Sodium HydroxideNaOH40.00
Product This compoundC₆F₅ONa206.06
Byproduct WaterH₂O18.02

Calculation: Atom Economy = (206.06 g/mol / (184.07 g/mol + 40.00 g/mol )) x 100 Atom Economy = (206.06 / 224.07) x 100 ≈ 91.96%

This high value indicates that nearly 92% of the mass of the reactants is converted into the desired product, with only a small amount of water generated as a benign byproduct. This contrasts sharply with many traditional organic reactions, such as the historical synthesis of ibuprofen, which initially had an atom economy of only 40.1% before being redesigned to a greener, 77.4% atom-economical process. kccollege.ac.indergipark.org.tr By focusing on atom economy, chemists can fundamentally reduce waste at the molecular level, leading to processes that are both more environmentally responsible and cost-effective. wjpps.comacs.org

Energy Efficiency Considerations in Synthetic Methodologies

Designing for energy efficiency is a critical principle of green chemistry, aiming to reduce the environmental and economic costs associated with chemical processes. acs.org Synthetic methodologies for this compound can be improved by minimizing energy consumption, which is often linked to heating, cooling, and separations.

Conventional synthesis may require prolonged heating to drive the reaction to completion. Alternative energy sources are being explored to enhance reaction rates and reduce energy inputs. researchgate.net

Microwave-Assisted Synthesis: This technique uses microwave radiation to heat reactants directly and uniformly, often leading to dramatic reductions in reaction times and increased yields compared to conventional heating. mdpi.comnumberanalytics.com This method saves energy and allows for quicker and more selective chemical transformations. mdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency sound waves can induce acoustic cavitation, creating localized hot spots that accelerate chemical reactions without raising the bulk temperature of the system, thereby saving energy. researchgate.net

Mechanochemistry: This method involves using mechanical force, such as grinding or ball-milling, to induce chemical reactions in the solid state, often without any solvent. numberanalytics.com This approach can be highly energy-efficient as it may eliminate the need for heating and solvent removal. numberanalytics.com

In addition to alternative energy sources, optimizing reaction conditions is crucial. The synthesis of sodium methoxide (B1231860), a related sodium alkoxide, was optimized for energy efficiency by evaluating different process schemes, demonstrating that careful design can lower total energy consumption significantly. Similar process design and optimization could be applied to the industrial-scale production of this compound to enhance its energy efficiency.

Environmental Fate and Transformation Research of Related Fluorinated Phenoxides

Understanding the environmental behavior of fluorinated compounds is essential for assessing their long-term impact. Due to the high strength of the carbon-fluorine bond, many fluorinated substances, particularly perfluorinated ones, are highly resistant to degradation and can persist in the environment. nih.govapha.orgnih.gov Research into the environmental fate of fluorinated phenoxides focuses on their persistence, degradation pathways, and potential for biotransformation.

In the environment, this compound would readily protonate to form pentafluorophenol (PFP). Therefore, studies on the degradation of PFP are directly relevant to the environmental fate of its sodium salt. The electron-withdrawing nature of the five fluorine atoms makes the aromatic ring of PFP susceptible to certain types of degradation, although it remains a persistent compound.

One key degradation mechanism is oxidative transformation. Studies have shown that cytochrome P450 enzymes, which are common in many organisms, can mediate the oxidation of pentafluorophenol. acs.org This process does not typically cleave the C-F bond directly but rather hydroxylates the ring, leading to the formation of tetrafluorobenzoquinone as the primary product. acs.orgasm.org

Table 3: Environmental Degradation Processes of Pentafluorophenol

Degradation ProcessMediating AgentKey Products/IntermediatesNotes
Oxidative Dehalogenation Phenol (B47542) hydroxylaseTetrafluorocatecholThe enzyme shows promiscuous activity, hydroxylating and eliminating a fluorine atom. nih.gov
Cytochrome P450 Oxidation Cytochrome P450 enzymesTetrafluorobenzoquinoneThe primary product formed through an ipso-substitution mechanism. acs.orgasm.org
Nonbiological Oxidation Chemical oxidants (e.g., RuCl₃/Oxone)Porpholactones (in specific porphyrin systems)Demonstrates complex degradation pathways under strong oxidizing conditions. acs.org

These pathways show that while the core fluorinated structure is stable, biological and chemical processes can transform the molecule, which is the first step in its potential breakdown in the environment. dioxin20xx.org

Biotransformation by microorganisms is a critical route for the breakdown of environmental contaminants. nih.gov While fluorinated compounds are generally more resistant to microbial attack than their non-fluorinated counterparts, biotransformation can still occur. researchgate.net

Studies on various fluorinated aromatic compounds have shown that bacteria, such as strains of Pseudomonas, can metabolize them. nih.govcore.ac.uk The mechanisms often involve dioxygenase enzymes that hydroxylate the aromatic ring, which can sometimes lead to spontaneous defluorination. core.ac.uk For instance, research on the degradation of pentachlorophenol (B1679276) (PCP) by Sphingobium chlorophenolicum is often used as a model. The initial step is hydroxylation by PCP hydroxylase. nih.gov The same class of enzymes, phenol hydroxylases, has been shown to act on pentafluorophenol, converting it to tetrafluorocatechol, although the reaction is significantly slower than with phenol itself. nih.gov

Table 4: Biotransformation of Related Fluorinated Aromatic Compounds

Organism/EnzymeSubstrateKey Findings
Pseudomonas putida DifluorobenzoatesThe organism can metabolize difluorobenzoates, with dioxygenase enzymes playing a key role in initiating the ring-cleavage pathway. core.ac.uk
Phenol Hydroxylase PentafluorophenolThe enzyme exhibits a 10-fold slower catalytic rate (kcat) with pentafluorophenol compared to phenol, indicating that high fluorination hinders biotransformation. nih.gov
Cytochrome P450 PentafluorophenolCatalyzes oxidation to tetrafluorobenzoquinone, a key metabolic transformation. acs.org

Emerging Research Directions and Future Perspectives on Sodium Pentafluorophenoxide

Exploration of Novel Reaction Pathways and Reagent Development

The utility of sodium pentafluorophenoxide extends far beyond its traditional role as a simple phenoxide. Researchers are actively exploring its potential in developing novel synthetic methodologies. A significant area of investigation is in the field of asymmetric catalysis. For instance, in the enantioselective synthesis of tertiary alkyl fluorides, this compound has been identified as a crucial additive. It facilitates the turnover of the planar-chiral nucleophilic catalyst in the α-fluorination of ketenes, leading to products with high yield and enantiomeric excess. nih.govresearchgate.net

The compound's role as a precursor for complex molecules is another active research frontier. It is a key intermediate in the synthesis of sofosbuvir, a vital antiviral medication used to treat Hepatitis C, highlighting its importance in pharmaceutical manufacturing. nih.govlookchem.com Furthermore, its application in copper(I)-mediated cross-coupling reactions with arylsilanes and heteroarylsilanes opens new avenues for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. lookchem.com

Recent studies have also demonstrated the utility of the pentafluorophenoxy moiety as an exceptional leaving group. This property is harnessed in the design and synthesis of complex, multi-chiral, cage-like molecules that serve as models for NADH, a critical coenzyme in biological systems. researcher.liferesearchgate.netresearchgate.net This biomimetic research underscores the compound's potential in creating sophisticated molecular architectures. researcher.liferesearchgate.net

Detailed kinetic studies on the reactions of this compound with various substituted pentafluorobenzenes have provided deep insights into its reactivity and the factors governing product distribution, enabling the synthesis of a range of perfluorinated diphenyl ether derivatives. dtic.mil


Table 1: Selected Modern Synthetic Applications of this compound

Application Area Reaction Type Role of this compound Key Finding Reference(s)
Asymmetric Catalysis Enantioselective α-Fluorination of Ketenes Additive/Co-catalyst Essential for catalyst turnover, enabling high yield and enantioselectivity. nih.govresearchgate.net
Pharmaceutical Synthesis Intermediate Synthesis Key Reagent Used in the preparation of intermediates for the antiviral drug Sofosbuvir. nih.govlookchem.com
Biomimetic Chemistry Synthesis of NADH Models Precursor with Excellent Leaving Group The pentafluorophenoxy group facilitates the construction of complex, cage-like molecules. researcher.liferesearchgate.netresearchgate.net
Cross-Coupling Reactions Copper-Mediated Arylation Nucleophilic Reagent Enables the cross-coupling of arylsilanes and heteroarylsilanes. lookchem.com
Polymer Chemistry Polyether Synthesis Monomer/Reagent Reacts with substituted pentafluorobenzenes to form perfluoropolyphenyl ethers. dtic.mil

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more efficient, controlled, and automated processes. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, scalability, and reaction optimization. The integration of this compound into these advanced systems is a promising research direction.

While direct reports of this compound in large-scale flow reactors are still emerging, related research provides a strong proof of concept. For example, novel multicomponent transformations have been validated using robotically-dosed parallel reaction plates. jku.at Methodologies for asymmetric synthesis have been adapted to protocols where reagents, including this compound, are added simultaneously and in a highly controlled manner via syringe pumps at low temperatures. jku.at This level of control is a hallmark of flow chemistry and automated platforms, suggesting that the translation of these batch processes into continuous flow systems is a feasible and logical next step. Such integration would allow for precise control over reaction parameters like temperature, pressure, and stoichiometry, which is particularly important when handling a highly reactive species like this compound.

Application of Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring and Characterization

A deep understanding of reaction mechanisms and kinetics is fundamental to developing robust and efficient chemical processes. Advanced spectroscopic and analytical techniques are indispensable tools for achieving this, and their application to reactions involving this compound is an active area of research.

In-situ monitoring, using methods like Fourier-transform infrared (FTIR) and Raman spectroscopy, allows chemists to observe reactions as they happen in real-time, providing a wealth of information on reaction intermediates, transition states, and product formation. mt.comrsc.org This approach enables rapid optimization and enhances the safety and robustness of chemical processes. mt.com

Nuclear Magnetic Resonance (NMR) spectroscopy has proven particularly valuable. For instance, variable-temperature ¹⁹F-NMR studies have been employed to elucidate the dynamic behavior of complex bismuth aryloxide structures derived from this compound in solution. qmul.ac.uk The development of low-field, benchtop NMR spectrometers also presents an opportunity for more widespread use of this powerful analytical tool for real-time reaction monitoring in both academic and industrial settings. researchgate.net Early kinetic investigations relied on techniques such as vapor-phase chromatography (VPC) to monitor reaction progress and determine relative rates, laying the groundwork for more sophisticated modern analyses. dtic.mil


Table 2: Spectroscopic and Analytical Techniques for Studying this compound Reactions

Technique Application Information Gained Reference(s)
¹⁹F-NMR Spectroscopy Characterization of Metal Complexes Elucidation of dynamic behavior and solution-state structures of bismuth aryloxide complexes. qmul.ac.uk
¹H-NMR Spectroscopy Reaction Analysis Monitoring the progress and outcome of synthetic transformations. mit.edu
In-situ FTIR/Raman Real-time Reaction Monitoring Identification of intermediates, understanding kinetics, and process optimization. mt.comrsc.org
Vapor-Phase Chromatography (VPC) Kinetic Studies Measurement of reaction rates and product distribution in reactions with substituted pentafluorobenzenes. dtic.mil

Development of Bio-Inspired and Biomimetic Methodologies

Nature provides a vast source of inspiration for the development of new chemical systems and reactions. ajgreenchem.comwhiterose.ac.uknih.gov Bio-inspired and biomimetic chemistry seeks to mimic biological processes to create novel molecules and functional systems. mdpi.comrsc.org this compound and its derivatives are finding a niche in this exciting field.

One of the most compelling examples is the creation of a minimal self-replicating molecular system. mdpi.com This template-based system utilizes the aminolysis of a pentafluorophenolate ester, demonstrating how the specific reactivity of this functional group can be harnessed to mimic one of the fundamental processes of life. mdpi.com

In another instance of biomimicry, the pentafluorophenoxy group has been employed as a highly effective leaving group in the multi-step synthesis of cage-like molecules with multiple chiral centers. researcher.liferesearchgate.net These molecules are designed to act as mimics of the coenzyme NADH, which plays a vital role in redox reactions within living organisms. researcher.liferesearchgate.net The success of this synthetic strategy highlights how the unique chemical properties of the pentafluorophenoxy group can be instrumental in constructing complex, biologically-inspired architectures. researcher.life

Interdisciplinary Research at the Confluence of Catalysis, Materials Science, and Organic Chemistry

This compound sits (B43327) at the crossroads of several chemical disciplines, most notably catalysis, materials science, and organic chemistry. The synergy between these fields is driving innovation and leading to the development of new functional materials and synthetic methods.

Organic Chemistry: The compound remains a cornerstone reagent for introducing the pentafluorophenyl group into organic molecules, enabling the synthesis of a vast array of fluorinated compounds, from pharmaceuticals to advanced polymers. lookchem.comnih.gov

Catalysis: Its utility is prominent in modern catalysis, where it acts as a key component in enantioselective catalytic systems for creating chiral fluorinated molecules. nih.gov It also participates in copper-catalyzed reactions, expanding the toolkit for constructing complex organic frameworks. lookchem.com

Materials Science: In polymer chemistry, the thermal decomposition of this compound or its reaction with other fluoroaromatic compounds leads to the formation of poly(perfluorophenylene ethers). dtic.mil These polymers exhibit high thermal stability and other desirable properties for advanced applications. More recently, fluoropolymer nanoparticles, synthesized using monomers derived from or related to the pentafluorophenoxy structure, are being explored for applications in photodynamic therapy. acs.org There is also growing interest in developing functional materials for energy applications, such as sodium-ion batteries, where fluorine-containing compounds play a significant role. researchgate.netsioc-journal.cn

This interdisciplinary nexus is crucial, as advances in organic synthesis enable the creation of new monomers for materials science, which in turn can be used to develop novel catalysts or functional devices.

Potential for New and Undiscovered Applications in Diverse Scientific Fields

The ongoing exploration of this compound's reactivity and properties suggests a bright future with potential for new and yet-to-be-discovered applications. The ability to introduce the C₆F₅O- group, which can act as a stable substituent or an excellent leaving group, provides a unique duality that synthetic chemists can continue to exploit in novel ways.

In materials science, the creation of precisely defined fluorinated polymers and nanoparticles could lead to new materials with tailored optical, electronic, or surface properties for use in electronics, coatings, and biomedical devices. acs.org The inherent stability of the perfluoroaryl ring suggests applications in environments requiring high chemical and thermal resistance.

In medicinal chemistry and chemical biology, the role of this compound in synthesizing bioactive molecules is well-established but far from fully explored. nih.govlookchem.com Its use in biomimetic systems could inspire the development of new molecular probes, sensors, or even artificial enzymes. researcher.lifemdpi.com As our understanding of the role of fluorine in modulating drug properties deepens, the demand for versatile fluorination reagents and building blocks like this compound will undoubtedly grow. nih.gov The combination of experimental work with computational chemistry will likely accelerate the discovery of new reactions and applications, unlocking the full potential of this remarkable compound. escholarship.org


Q & A

Q. What are the optimal synthetic routes for preparing sodium pentafluorophenoxide, and how can purity be validated?

this compound is typically synthesized via deprotonation of pentafluorophenol using sodium hydride or sodium hydroxide in anhydrous solvents like tetrahydrofuran (THF). Key steps include maintaining inert conditions (argon/nitrogen) to avoid hydrolysis and using stoichiometric controls to prevent residual starting materials. Purity can be validated via ¹⁹F NMR spectroscopy (to confirm fluorine substitution patterns) and ion chromatography (to detect unreacted sodium ions) .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

  • X-ray crystallography provides definitive structural confirmation but requires high-quality single crystals, which may be challenging due to hygroscopicity.
  • FT-IR spectroscopy identifies characteristic C-F and aromatic C-O⁻Na⁺ vibrational bands (~1250 cm⁻¹ and ~1100 cm⁻¹, respectively).
  • Elemental analysis quantifies sodium content to verify stoichiometry .

Q. How should this compound be stored to prevent decomposition?

Store under inert gas (argon) in sealed, moisture-resistant containers at temperatures below 25°C. Avoid exposure to protic solvents or acidic vapors, as these trigger hydrolysis to pentafluorophenol. Regular Karl Fischer titration can monitor moisture levels in storage environments .

Q. What safety protocols are critical when handling this compound in the lab?

  • Use chemical-resistant gloves (nitrile or neoprene) and fume hoods to prevent skin/eye contact and inhalation.
  • Neutralize spills with dry sand or vermiculite, followed by 5% acetic acid solution.
  • Toxicity data for analogous compounds (e.g., sodium phenoxide) suggest acute oral LD₅₀ values in rodents >500 mg/kg, but chronic exposure risks require further study .

Q. How does this compound’s solubility profile vary across solvents, and what implications does this have for reaction design?

The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in hydrocarbons. Solubility in water is limited (~2 g/L at 20°C) due to ionic aggregation. Pre-dissolving in DMSO is recommended for homogeneous reaction conditions in cross-coupling or nucleophilic substitution reactions .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in Ullmann-type coupling reactions?

Studies on similar aryloxides suggest that the electron-withdrawing pentafluoro group enhances nucleophilicity by polarizing the aromatic ring. However, steric hindrance from fluorine substituents can slow oxidative addition to metal catalysts (e.g., Cu or Pd). Kinetic studies using in situ ¹⁹F NMR and Hammett plots are recommended to quantify electronic effects .

Q. How do conflicting reports on this compound’s thermal stability under reflux conditions arise, and how can they be resolved?

Discrepancies may stem from impurities (e.g., residual moisture) or solvent decomposition. To resolve contradictions:

  • Conduct thermogravimetric analysis (TGA) under controlled atmospheres.
  • Compare stability in deuterated vs. non-deuterated solvents to isolate solvent-specific degradation pathways .

Q. What strategies mitigate ligand displacement by this compound in transition metal-catalyzed reactions?

  • Use chelating ligands (e.g., bipyridine) to stabilize metal centers.
  • Monitor ligand exchange via UV-Vis spectroscopy or cyclic voltammetry .
  • Computational modeling (DFT) can predict binding affinities between the aryloxide and metal catalysts .

Q. How can this compound’s environmental persistence be assessed, given its perfluorinated structure?

  • Perform OECD 301F biodegradation tests to evaluate microbial breakdown.
  • Analyze bioaccumulation potential using octanol-water partition coefficients (log P) .
  • Compare with regulatory thresholds for perfluorinated compounds (e.g., PFOS/PFOA) under the Stockholm Convention .

Q. What experimental designs are optimal for studying this compound’s role in photoinduced electron-transfer reactions?

  • Use laser flash photolysis to measure transient intermediates.
  • Pair with EPR spectroscopy to detect radical species.
  • Control light intensity and wavelength using monochromators to isolate photoexcitation effects .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference experimental conditions (e.g., solvent purity, reaction scale) when reconciling conflicting results. Systematic reproducibility trials with standardized protocols are essential .
  • Advanced Instrumentation : Techniques like high-resolution mass spectrometry (HRMS) and synchrotron XRD provide high-precision data but require collaboration with specialized facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SODIUM PENTAFLUOROPHENOXIDE
Reactant of Route 2
SODIUM PENTAFLUOROPHENOXIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.